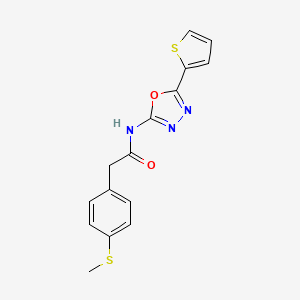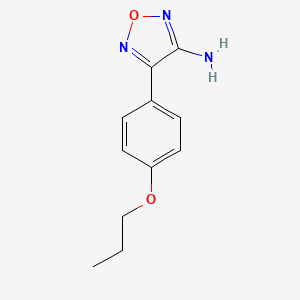
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 5-position of the imidazole ring, with an additional hydrobromide salt form. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide typically involves the bromination of 5-methyl-1H-imidazole. One common method includes the reaction of 5-methyl-1H-imidazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of methyl-substituted imidazoles or other reduced derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methyl-1H-imidazole;hydrochloride
- 2-(Iodomethyl)-5-methyl-1H-imidazole;hydroiodide
- 2-(Hydroxymethyl)-5-methyl-1H-imidazole
Uniqueness
2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is a better leaving group than chlorine, making nucleophilic substitution reactions more efficient. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZIIRLNZSGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)
![N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2790742.png)
![3-Pyridinemethanamine, N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methoxy-](/img/structure/B2790743.png)
![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)
![1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2790746.png)

![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)



